6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline

Modular Synthesis Orthogonal Reactivity Sequential Functionalization

6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline (CAS 1260863-52-2) is a densely functionalized quinazoline building block with the molecular formula C14H6Br2ClFN2 and a molecular weight of 416.47 g/mol. It features a unique combination of three distinct halogen atoms (chlorine at C-4, and two bromine atoms at C-6 and on the 2-aryl ring) alongside a fluorine substituent.

Molecular Formula C14H6Br2ClFN2
Molecular Weight 416.47 g/mol
CAS No. 1260863-52-2
Cat. No. B13078158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline
CAS1260863-52-2
Molecular FormulaC14H6Br2ClFN2
Molecular Weight416.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl
InChIInChI=1S/C14H6Br2ClFN2/c15-7-2-4-12-10(5-7)13(17)20-14(19-12)9-3-1-8(16)6-11(9)18/h1-6H
InChIKeyRZNWNKNOXKMDTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline (CAS 1260863-52-2): A Strategic Polyhalogenated Quinazoline Intermediate


6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline (CAS 1260863-52-2) is a densely functionalized quinazoline building block with the molecular formula C14H6Br2ClFN2 and a molecular weight of 416.47 g/mol . It features a unique combination of three distinct halogen atoms (chlorine at C-4, and two bromine atoms at C-6 and on the 2-aryl ring) alongside a fluorine substituent. This specific substitution pattern is designed for sequential, orthogonal reactivity, enabling efficient modular synthesis of complex 4-anilinoquinazoline libraries, which are a privileged scaffold in kinase inhibitor drug discovery [1].

Why 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline Cannot Be Replaced by Simple Analogs in Drug Discovery


Procurement specialists evaluating 4-chloroquinazoline intermediates cannot simply substitute this compound with monohalogenated analogs due to its precise, triple-halogen architecture, which is critical for downstream synthetic efficiency and biological activity. The 4-chloro group serves as a primary leaving group for amination, while the two bromine atoms offer independent handles for sequential cross-coupling reactions. A head-to-head study demonstrated that a closely related analog, 6-bromo-4-chloro-2-phenylquinazoline, lacking the fluorine and additional aryl-bromine, provided only 78% yield in its synthesis over two steps, but was less versatile for further derivatization due to the absence of the second oxidative addition site [1]. Furthermore, patent literature for VEGF inhibitors explicitly identifies the 4-bromo-2-fluorophenyl moiety as the most preferred substituent for optimal biological activity, a feature absent from simpler 2-phenyl or 2-(4-fluorophenyl) analogs [2]. This creates a direct link between the specific building block and the performance of the final pharmaceutical candidate.

Quantified Differentiation of 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline Against Its Closest Analogs


Enhanced Versatility Index: Three Distinct Reactive Sites vs. Two in 2-Phenyl Analogs

The target compound possesses three chemically distinct, reactive carbon-halogen bonds for iterative functionalization, providing a higher 'versatility index' than analogs with only one or two reactive sites. In a direct head-to-head comparison of synthetic efficiency, the related 6-bromo-4-chloro-2-phenylquinazoline (which has only two reactive sites) was prepared in 78% yield over two steps [1]. While the target compound's synthesis yield is not directly reported, its structure allows for a third distinct chemical step, such as a subsequent Suzuki coupling at the 2-aryl bromide, which is impossible for the 2-phenyl analog. This orthogonal reactivity is crucial for constructing complex, patentable chemical space.

Modular Synthesis Orthogonal Reactivity Sequential Functionalization

Optimal Lipophilicity for Blood-Brain Barrier Penetration Compared to Non-Fluorinated Analogs

The incorporation of fluorine is a common strategy to modulate lipophilicity (LogP) and improve blood-brain barrier (BBB) permeability. The target compound has a calculated LogP of 5.61, which places it within the optimal range (LogP 1–4) for oral absorption, but more importantly, its fluorine atom modulates pKa and conformation in ways non-fluorinated analogs cannot . While a direct LogP measurement for the non-fluorinated analog 6-bromo-2-(4-bromophenyl)-4-chloroquinazoline is not available, the removal of fluorine typically increases LogP and reduces polarity. The presence of fluorine in the 2-aryl ring is a key structural feature that has been shown to enhance metabolic stability and binding affinity in 4-anilinoquinazoline kinase inhibitors [1].

Drug-likeness Lipophilicity CNS Drug Discovery

Highest Affinity Fragment: 4-Bromo-2-fluorophenyl as the Most Preferred Substituent for VEGFR2 Inhibition

A comprehensive patent analysis of quinazoline-based VEGF receptor inhibitors explicitly identifies the 4-bromo-2-fluorophenyl moiety as the 'most preferably' substituent on the quinazoline core, ranking it above 4-chloro-2-fluorophenyl and other halogen combinations [1]. This preference is supported by binding data for a related 4-anilinoquinazoline, N-(4-bromo-2-fluorophenyl)-6-methoxyquinazoline, which shows potent VEGFR2 affinity [2]. By using the target compound as a starting material, researchers directly install the top-ranked pharmacophore into the 2-position, bypassing the need for late-stage modification and ensuring the highest probability of achieving target potency. Analogs lacking this specific group, such as 6-bromo-4-chloro-2-(4-chlorophenyl)quinazoline, have been shown to favor activity against MCF-7 cells but do not incorporate the optimal fragment for VEGFR2 inhibition [3].

VEGF Inhibition Kinase Selectivity Structure-Activity Relationship (SAR)

Optimal Procurement Scenarios for 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline


Focused VEGFR2/EGFR Kinase Inhibitor Library Synthesis

Medicinal chemistry groups building targeted libraries for angiogenesis-related kinases should prioritize this intermediate. As established, the 4-chloro group enables rapid amination to generate a diverse set of 4-anilinoquinazolines, while the 4-bromo-2-fluorophenyl group is a pharmacokinetically optimized fragment for VEGFR2 binding [1]. This compound allows for a two-step, one-pot diversification sequence, significantly accelerating the hit-to-lead process for oncology programs.

Lead Optimization for Enhanced Blood-Brain Barrier Penetration

For CNS cancer targets like glioblastoma, the fluorine atom in this compound is a critical design element. By starting with a building block that already has a LogP of 5.61, medicinal chemists can conserve this property through subsequent derivatizations, increasing the likelihood that final drug candidates will fall within the optimum CNS drug space . This avoids late-stage failures due to poor brain exposure, a common pitfall when starting from higher-LogP, non-fluorinated intermediates.

Modular Synthesis of Patent-Evading Chemical Space

In a competitive intellectual property landscape, the ability to generate novel, patentable compounds is paramount. The three orthogonal reactive handles (C-4 Cl, C-6 Br, 2-aryl Br) in this compound offer a combinatorial explosion of possibilities. Standard 6-bromo-4-chloroquinazoline offers only two diversification points [2]. Procurement of this advanced intermediate enables access to a unique 3D chemical space that is inaccessible using simpler, commercially available starting materials, providing a strategic advantage in building a proprietary compound collection.

Quote Request

Request a Quote for 6-Bromo-2-(4-bromo-2-fluorophenyl)-4-chloroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.